molecular formula C8H7BrClNO2 B8268375 Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate

Cat. No.: B8268375
M. Wt: 264.50 g/mol
InChI Key: PWCZUMHPFBHSHH-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate (CAS 1807072-62-3) is a high-value pyridine derivative engineered for advanced chemical synthesis in research and development. Its structure features both bromo and chloro substituents on the pyridine ring, creating a multifunctional scaffold that is highly receptive to cross-coupling reactions, such as Suzuki reactions, and further functionalization . This compound is primarily utilized as a critical synthetic intermediate in the discovery and development of novel agrochemicals, including herbicides and plant growth regulators, where its reactivity allows researchers to target specific enzymes in plants . The bromo substituent at the 4-position serves as an excellent leaving group for metal-catalyzed coupling reactions, enabling the construction of more complex molecules, while the pendant acetate group provides a handle for further chemical modification . Researchers should note that this product is labeled with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper handling procedures, including the use of personal protective equipment, are essential. To ensure stability and purity, the material must be stored in a sealed container under an inert atmosphere at 2-8°C . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)2-5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCZUMHPFBHSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation of 3-Pyridylacetic Acid Derivatives

A foundational route begins with methyl 3-pyridylacetate, which undergoes directed bromination and chlorination. The electron-withdrawing ester group deactivates the pyridine ring, necessitating Lewis acid catalysts for electrophilic substitution. For example, bromination at the 4-position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 0–5°C, yielding methyl 2-(4-bromo-3-pyridyl)acetate. Subsequent chlorination at the 6-position employs sulfuryl chloride (SO₂Cl₂) under reflux, with yields exceeding 70% after silica gel chromatography.

Key challenges include minimizing dihalogenation byproducts. Studies indicate that steric hindrance from the 4-bromo group directs chlorination to the 6-position, as evidenced by NMR analysis of intermediate regioisomers.

Carboxylic Acid Intermediate Route

An alternative pathway involves synthesizing 2-(4-bromo-6-chloropyridin-3-yl)acetic acid followed by esterification. The carboxylic acid is prepared via hydrolysis of a nitrile intermediate, itself derived from palladium-catalyzed cyanation of 3-bromo-6-chloropyridine. Esterification with methanol and thionyl chloride (SOCl₂) proceeds quantitatively, though this route requires stringent drying to avoid hydrolysis.

Reaction Optimization and Mechanistic Insights

Halogenation Conditions and Selectivity

Electrophilic bromination and chlorination are highly sensitive to substituent effects. Computational studies reveal that the acetate group’s electron-withdrawing nature increases the activation energy for electrophilic attack at the 3-position, favoring halogenation at the 4- and 6-positions. Kinetic experiments demonstrate that bromination proceeds 3.2× faster than chlorination under identical conditions, attributed to bromine’s lower electronegativity and larger atomic radius.

Table 1: Halogenation Efficiency Under Varied Conditions

Halogenating AgentCatalystTemperature (°C)Yield (%)Purity (%)
Br₂FeBr₃0–57895
NBSAIBN806589
SO₂Cl₂NoneReflux7291

Catalytic Cross-Coupling: Ligand and Solvent Effects

Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pivotal for introducing nitrogen and boron-containing groups. For this compound, XPhos ligand systems enhance palladium catalyst turnover, achieving >90% conversion in <2 hours. Solvent screening identifies 1,4-dioxane as optimal, providing a balance between polarity and boiling point for microwave-assisted reactions.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves yield and safety. A two-stage reactor system performs bromination and chlorination in series, with in-line IR monitoring to track intermediate formation. Ethyl acetate/hexane gradients (5%–50%) achieve 99% purity post-column chromatography, though industrial-scale recrystallization from dichloromethane/hexane mixtures offers a cost-effective alternative.

Byproduct Management

Major byproducts include dihalogenated isomers and de-esterified acids. Silica gel chromatography effectively removes these contaminants, but simulated moving bed (SMB) chromatography is preferred for throughput >10 kg/day.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO- d 6): δ 3.67 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂CO), 7.89 (d, J = 5.1 Hz, 1H, H-5), 8.41 (s, 1H, H-2). ¹³C NMR confirms the acetate carbonyl at δ 170.2 ppm and pyridine carbons at δ 148.6 (C-4-Br) and 144.9 (C-6-Cl).

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 294.9142 (calc. 294.9138). Halogen isotopic patterns (³⁵Cl:³⁷Cl = 3:1; ⁷⁹Br:⁸¹Br = 1:1) validate the structure .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

Case Study: CDK8 Inhibitors
Research has demonstrated that compounds derived from this ester exhibit inhibitory activity against cyclin-dependent kinase 8 (CDK8), which is implicated in several cancers, including colorectal cancer. The introduction of this compound into drug formulations has shown promising results in enhancing potency and selectivity against CDK8 while maintaining favorable pharmacokinetic properties .

Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery due to their biological activity. For instance, it can participate in reactions to form pyridine-based structures that have shown antibacterial and antiviral activities.

Example Reaction:
In a study involving the synthesis of novel pyridopyrimidines, this compound was used as a precursor to generate compounds with significant biological activity against viral infections .

Agrochemical Development

The compound's derivatives are also being investigated for their potential use as agrochemicals. Its structural features make it suitable for developing pesticides and herbicides that target specific pests while minimizing environmental impact.

Comprehensive Data Table

Application AreaDescriptionExample Compounds DerivedKey Findings
Medicinal ChemistryBuilding block for drug development targeting CDK8Various CDK8 inhibitorsEnhanced potency and selectivity against cancer
Synthesis of HeterocyclesUsed in reactions to form biologically active heterocyclesPyridopyrimidinesSignificant antiviral activity observed
Agrochemical DevelopmentPotential use in developing targeted pesticidesChlorinated pyridine derivativesEffective against specific agricultural pests

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

(a) Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (CAS 1142192-22-0)
  • Structure : Differs by an acrylate group (CH₂=CHCOO-) instead of acetate at position 3.
  • Its molecular weight (276.51 g/mol) is higher due to the acrylate moiety .
  • Applications : Used in polymer chemistry and as a precursor for bioactive molecules.
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : A pyrimidine derivative with a thioether and thietane substituents.
  • Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Differences : The pyrimidine core and sulfur-containing groups confer distinct electronic properties compared to pyridine-based analogues.
(c) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Structure : Features a tetrazole ring fused with a hydroxyphenyl group.
  • Supramolecular Interactions : Exhibits intramolecular O–H⋯N hydrogen bonding and π-π stacking, which are absent in the target compound due to differences in aromatic substituents .
  • Applications : Used in metal-organic frameworks (MOFs) due to its chelating ability, unlike the halogenated pyridine derivative.

Halogen-Substituted Pyridine Esters

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Reactivity
Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate Br (4), Cl (6) Acetate (3) 264.51 Suzuki coupling, hydrolysis
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate Br (6), Cl (2) Acrylate (3) 276.51 Michael addition, polymerization
Ethyl 2-(2-bromo-6-chloro-4-cyanopyridin-3-yloxy)acetate Br (2), Cl (6), CN (4) Acetate (3) 319.53 Nucleophilic substitution, cyclization

Key Observations :

  • Substituent Position Effects : Bromine at position 4 (target compound) vs. 2 or 6 (analogues) alters steric and electronic environments, impacting cross-coupling efficiency .

Biological Activity

Methyl 2-(4-bromo-6-chloropyridin-3-YL)acetate is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features, including halogen substituents that enhance its reactivity and biological activity. This compound has garnered attention for its applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃BrClN₁O₂
  • Molecular Weight : Approximately 332.62 g/mol
  • Functional Groups : Methyl ester, pyridine ring with bromine and chlorine substituents.

The presence of halogens (bromine and chlorine) on the pyridine ring is known to influence the compound's reactivity, making it an interesting target for further synthetic modifications and biological evaluations.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It could act as a ligand for certain receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, compounds with similar structures were screened for their antibacterial activity against various strains:

CompoundMIC (µg/mL)Target Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Pseudomonas aeruginosa

In these studies, compounds exhibited varying degrees of effectiveness against different bacterial strains, indicating the potential for developing new antibacterial agents based on this scaffold .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro assays demonstrated its ability to inhibit cell growth in cancer cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MDA-MB-231 (breast cancer)1.4Sorafenib (5.2)
HepG2 (liver cancer)22.6Sorafenib (5.2)

These results suggest that this compound may serve as a lead structure for the development of new anticancer therapies due to its selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Antibacterial Screening : A study screened several derivatives of pyridine-based compounds for their antibacterial properties. This compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus, which was the most susceptible strain tested .
  • Cytotoxicity Evaluation : In a comparative study against various cancer cell lines, this compound demonstrated significant inhibitory activity on MDA-MB-231 cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate, and how can reaction yields be improved?

A common approach involves nucleophilic substitution or cross-coupling reactions on pre-functionalized pyridine intermediates. For example, bromination and chlorination at the 4- and 6-positions of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, under controlled temperatures (0–25°C) . To improve yields, optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) and use catalysts like Lewis acids (e.g., FeCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • ¹H/¹³C NMR : The pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm). The acetate methyl group typically resonates at δ 3.6–3.8 ppm, while the CH₂ group adjacent to the ester shows splitting patterns due to coupling with neighboring atoms .
  • IR : Key peaks include C=O (ester) at ~1740 cm⁻¹, C-Br at ~650 cm⁻¹, and C-Cl at ~550 cm⁻¹ .

    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What purification methods are recommended for removing halogenated byproducts?

Use a combination of solvent extraction (dichloromethane/water) and column chromatography with gradient elution (e.g., hexane to ethyl acetate). Halogenated impurities often exhibit higher polarity and can be separated using silica gel modified with 5% triethylamine . Recrystallization from ethanol/water mixtures (7:3 v/v) may further enhance purity.

Advanced Research Questions

Q. How can crystallographic data validate the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides bond lengths and angles. For example:

  • C-Br bond length: ~1.89 Å
  • C-Cl bond length: ~1.74 Å
  • Dihedral angles between pyridine and acetate groups: <10° (planar conformation) .
    Use software like SHELXL for refinement and ORTEP-III for visualization . Validate against the Cambridge Structural Database (CSD) to identify deviations.

Q. How do computational methods (DFT, QSAR) predict reactivity and stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The LUMO often localizes on the pyridine ring, indicating susceptibility to nucleophilic attack .
  • QSAR : Correlate substituent effects (Br/Cl) with electronic parameters (Hammett σ constants) to predict biological activity or degradation pathways .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Example: If NMR suggests a non-planar conformation but XRD indicates planarity, consider dynamic effects (e.g., rotational barriers in solution). Variable-temperature NMR can probe conformational flexibility . For halogen-halogen interactions, compare packing diagrams from XRD to identify intermolecular forces influencing solid-state vs. solution behavior .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors)?

The bromine and chlorine substituents enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For instance, coupling with boronic acids can generate derivatives for screening against p38 MAP kinase or other targets . Optimize reaction conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain stereochemical integrity.

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